molecular formula C15H14N2O2S B2908942 N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide CAS No. 868674-30-0

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide

Cat. No.: B2908942
CAS No.: 868674-30-0
M. Wt: 286.35
InChI Key: LBYLASDAOZUAHI-NXVVXOECSA-N
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Description

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is an organic compound with the molecular formula C15H14N2O2S and a molecular weight of 286.35 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Prop-2-ynyl Group: The prop-2-ynyl group is introduced via a nucleophilic substitution reaction using propargyl bromide.

    Methoxylation: The methoxy group is introduced through a methylation reaction using methyl iodide.

    Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety through an amide coupling reaction using cyclopropanecarboxylic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cyclization and substitution reactions, and employing automated systems for the methylation and amide coupling steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-2-ynyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Propargyl bromide in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various functional groups replacing the prop-2-ynyl group.

Scientific Research Applications

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential anticancer properties, particularly in inducing apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets specific proteins involved in cell signaling pathways.

    Pathways Involved: It modulates pathways related to apoptosis, leading to the programmed cell death of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
  • N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide

Uniqueness

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is unique due to its specific structural features, such as the cyclopropanecarboxamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Biological Activity

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a synthetic compound that has gained interest in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Benzothiazole Ring : Known for its biological significance, particularly in anticancer and antimicrobial activities.
  • Methoxy Group : Enhances solubility and may influence biological interactions.
  • Prop-2-ynyl Substituent : Contributes to the reactivity and potential bioactivity of the compound.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Apoptosis Induction : It has been shown to activate procaspase-3, leading to programmed cell death in cancer cells .
  • Signal Transduction Modulation : The compound potentially alters signaling pathways that regulate cell growth and differentiation.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values against selected cell lines:

Cell LineIC50 (µM)
NCI-H2260.31
SK-N-SH0.24
HT290.92
MKN-450.61
MDA-MB-2310.41

These values indicate that the compound is considerably potent compared to established anticancer agents .

Structure-Activity Relationship (SAR)

Research into the SAR of similar benzothiazole derivatives has revealed critical insights into how modifications influence biological activity:

  • Substituent Positioning : The positioning of functional groups on the benzothiazole ring significantly affects potency.
  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups enhances cytotoxic activity by stabilizing reactive intermediates during metabolic activation.

Case Studies

Several studies have highlighted the potential of benzothiazole derivatives, including our compound of interest:

  • Anticancer Activity : A study evaluated a series of benzothiazole derivatives for their ability to activate procaspase-3 and induce apoptosis in cancer cells. The most promising derivative showed an EC50 value significantly lower than that of traditional chemotherapeutics .
  • Antimicrobial Properties : Other derivatives have demonstrated antimicrobial activity against various pathogens, suggesting a broader spectrum of biological effects for compounds within this chemical class.

Properties

IUPAC Name

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-3-9-17-13-11(19-2)5-4-6-12(13)20-15(17)16-14(18)10-7-8-10/h1,4-6,10H,7-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYLASDAOZUAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3CC3)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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